2-Amino-3-bromo-5-chlorobenzaldehyde
Description
2-Amino-3-bromo-5-chlorobenzaldehyde (hypothetical structure based on query) is a substituted benzaldehyde derivative with amino (-NH₂), bromo (-Br), and chloro (-Cl) groups at positions 2, 3, and 5, respectively. These compounds are intermediates in pharmaceutical and agrochemical synthesis, leveraging the reactivity of the aldehyde group and halogen substituents.
Properties
Molecular Formula |
C7H5BrClNO |
|---|---|
Molecular Weight |
234.48 g/mol |
IUPAC Name |
2-amino-3-bromo-5-chlorobenzaldehyde |
InChI |
InChI=1S/C7H5BrClNO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-3H,10H2 |
InChI Key |
DUGAZQKVMXSISS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)N)Br)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 2-Amino-3-bromo-5-chlorobenzaldehyde (hypothetical) with structurally related compounds:
Reactivity and Functional Group Influence
- Amino Group (-NH₂): Strongly activates the aromatic ring, directing electrophilic substitution to meta/para positions. Enhances solubility in polar solvents compared to non-aminated analogues .
- Halogen Substituents (-Br, -Cl) : Deactivate the ring but provide sites for nucleophilic substitution (e.g., Suzuki coupling). Bromo’s larger atomic radius increases steric hindrance compared to chloro .
- Aldehyde Group (-CHO): Highly reactive in condensation reactions (e.g., forming Schiff bases). In 2-Amino-5-bromo-3-chlorobenzaldehyde, the aldehyde’s proximity to halogens may influence redox behavior .
Positional Isomerism Effects
- 2-Amino-5-bromo-3-chlorobenzaldehyde (CAS 166527-08-8) vs. 2-Amino-5-bromo-4-chlorobenzaldehyde (CAS 1036757-11-5): Bromo at position 5 vs. 4 alters electronic distribution. The para-chloro in the latter may enhance dipole moments, affecting crystallinity .
- 2-Amino-5-chloro-3-methylbenzaldehyde (CAS 151446-29-6): Methyl substitution reduces electrophilic reactivity compared to bromo but improves thermal stability .
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